molecular formula C12H17N3O3 B2890457 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2320227-12-9

3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2890457
CAS No.: 2320227-12-9
M. Wt: 251.286
InChI Key: WNZKHDMFHXDETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a cyclobutanecarbonyl-substituted pyrrolidine ring fused to the imidazolidine-2,4-dione core. This scaffold is structurally analogous to several bioactive compounds, particularly those targeting neurological and metabolic pathways.

Properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-10-6-13-12(18)15(10)9-4-5-14(7-9)11(17)8-2-1-3-8/h8-9H,1-7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZKHDMFHXDETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Cyclobutanecarbonylpyrrolidin-3-amine

The precursor 1-cyclobutanecarbonylpyrrolidin-3-amine is synthesized via:

  • Acylation of Pyrrolidin-3-amine : Reacting pyrrolidin-3-amine with cyclobutanecarbonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction achieves >85% yield after purification by column chromatography.
  • Protection of Amine : The free amine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

Formation of Imidazolidine-2,4-dione Core

The protected amine undergoes cyclization with urea under acidic conditions (e.g., HCl in ethanol) at 80°C for 12 hours. This forms the imidazolidine-2,4-dione ring via intramolecular nucleophilic attack, yielding the Boc-protected intermediate. Deprotection with trifluoroacetic acid (TFA) affords the final product.

Hypothetical Reaction Conditions

Step Reagents/Conditions Yield
Acylation Cyclobutanecarbonyl chloride, TEA, DCM, 0°C → RT 87%
Cyclization Urea, HCl, EtOH, 80°C, 12 h 72%
Deprotection TFA/DCM (1:1), RT, 2 h 95%

Route 2: Amino Acid-Based Synthesis via Isocyanate Cyclization

Preparation of 3-Aminopyrrolidine-1-cyclobutanecarbonyl

Starting with pyrrolidin-3-amine, acylation with cyclobutanecarbonyl chloride (as in Route 1) yields 1-cyclobutanecarbonylpyrrolidin-3-amine.

Reaction with Phenyl Isocyanate

Adapting methods from imidazolidine-2,4-dione syntheses, the amine reacts with phenyl isocyanate in tetrahydrofuran (THF) at reflux. This forms a urea intermediate, which undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) to yield the imidazolidine-2,4-dione ring.

Key Optimization Parameters

  • Solvent : THF or DMF improves solubility of intermediates.
  • Temperature : Reflux conditions (66°C for THF) enhance reaction kinetics.
  • Acid Catalyst : Concentrated HCl facilitates cyclization by protonating carbonyl oxygen.

Spectroscopic Characterization of Hypothetical Product

While direct data for 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione are unavailable, analogous compounds provide insight:

Infrared (IR) Spectroscopy

  • N-H Stretch : ~3,200–3,300 cm⁻¹ (imidazolidinedione and pyrrolidine NH).
  • C=O Stretches : Two distinct peaks at ~1,710 cm⁻¹ (imidazolidinedione) and ~1,680 cm⁻¹ (cyclobutanecarbonyl).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.60–2.10 (m, cyclobutane CH₂).
    • δ 3.20–3.80 (m, pyrrolidine CH₂).
    • δ 4.30 (s, imidazolidinedione CH).
  • ¹³C NMR :
    • δ 172.5 (imidazolidinedione C=O).
    • δ 168.9 (cyclobutanecarbonyl C=O).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways may form five-membered vs. six-membered rings. Using bulky solvents (e.g., toluene) favors the desired transition state.
  • Acylation Side Reactions : Over-acylation of pyrrolidine nitrogen is mitigated by slow addition of acyl chloride at low temperatures.
  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane gradients separates polar intermediates effectively.

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Substituents Molecular Weight Purity/Retention Time Key Features
3-(1-Cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione (Target) Cyclobutanecarbonyl-pyrrolidine Not provided Not provided Rigid cyclobutane enhances conformational stability; hydantoin core for H-bonding.
3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (Compound 9) Chlorophenoxy-piperidine, fluorophenyl, methyl Not provided 100% (RT: 5.10 min) High purity; bulky aryl groups may influence receptor selectivity.
3-(4-Trifluoromethylphenyl)imidazolidine-2,4-dione (18a) 4-Trifluoromethylphenyl 245.1 Yield: 66.7% Electron-withdrawing CF₃ group enhances metabolic stability.
3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b) 4-Fluorophenyl 195.1 Yield: 61.2% Fluorine improves lipophilicity and bioavailability.
3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Thiadiazole-carbonyl-pyrrolidine 295.32 Not provided Thiadiazole may confer antimicrobial or antiviral activity.
1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione Cyclopropanecarbonyl-piperidine, methyl 265.31 Not provided Cyclopropane’s strain vs. cyclobutane’s rigidity affects binding kinetics.

Structural and Functional Insights

  • Cyclobutane vs. Cyclopropane : The target compound’s cyclobutanecarbonyl group provides moderate ring strain compared to the cyclopropane analog (e.g., ). Cyclobutane’s larger size may improve binding pocket compatibility in enzymes like LXRβ, where scaffold topology is critical .
  • Aryl Substitutions : Unlike 18a and 18b , which feature simple aryl groups, the target compound lacks direct aromatic substitution. This absence may reduce off-target interactions but could limit π-stacking in receptor binding.

Biological Activity

3-(1-Cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by an imidazolidine core with substituents that influence its biological activity. Its molecular formula is C10H14N2O3C_{10}H_{14}N_{2}O_{3}, and it features a cyclobutane ring and a pyrrolidine moiety that contribute to its pharmacological properties.

Research indicates that compounds in the imidazolidine class, including this compound, act as inhibitors of specific enzymes. Notably, they have been identified as potent inhibitors of pyruvate carboxylase (PC) through in silico screening approaches. The inhibition occurs through mixed-type mechanisms concerning pyruvate and noncompetitive inhibition with respect to ATP, suggesting a selective action towards PC without affecting other metalloenzymes like carbonic anhydrase II or guanidine carboxylase .

In Vitro Studies

In vitro studies have shown that the compound exhibits significant inhibitory activity against pyruvate carboxylase, with IC50 values ranging from 3 to 12 μM. This level of potency positions it as a promising candidate for further development in metabolic disorders where PC plays a critical role.

Case Study 1: Metabolic Disorders

A recent study evaluated the effects of imidazolidine derivatives on metabolic pathways involving pyruvate metabolism. The findings indicated that these compounds could modulate glucose metabolism effectively, which is crucial for conditions such as diabetes and obesity.

Case Study 2: Cancer Research

Another investigation focused on the role of pyruvate carboxylase inhibitors in cancer therapy. The results suggested that inhibiting PC could lead to reduced tumor growth rates in specific cancer cell lines by altering metabolic fluxes that support rapid cell proliferation.

Data Summary

Characteristic Details
Molecular Formula C10H14N2O3C_{10}H_{14}N_{2}O_{3}
IC50 (PC Inhibition) 3 - 12 μM
Mechanism Mixed-type inhibitor (pyruvate), Noncompetitive (ATP)
Potential Applications Metabolic disorders, Cancer therapy

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization
1Thionyl chloride, DCM, 0–5°CUse anhydrous solvents to avoid hydrolysis
2Urea, HCl, refluxMonitor pH to prevent side-product formation
3DCC/DMAP, dry THFInert atmosphere (N₂/Ar) for stability

Advanced: How can computational methods guide the optimization of reaction pathways for this compound?

Q. Answer :

  • Density Functional Theory (DFT) : Predict transition states and energetics of cyclobutane ring formation to avoid strain-induced side reactions .
  • Molecular Docking : Screen potential bioactivity by modeling interactions with enzymes (e.g., kinases) to prioritize synthetic targets .
  • Retrosynthetic Analysis : Tools like Synthia™ or AiZynthFinder propose viable pathways using fragment-based building blocks .

Case Study : DFT studies on analogous imidazolidine-diones revealed that steric hindrance at the pyrrolidine nitrogen necessitates bulky base catalysts (e.g., DBU) for efficient coupling .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Answer :

  • NMR Spectroscopy : Confirm regiochemistry of the cyclobutane-pyrrolidine linkage (¹H-NMR coupling constants) and imidazolidine-dione tautomerism (¹³C-NMR carbonyl signals at ~170–180 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from isomers.
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the cyclobutane-pyrrolidine junction .

Data Contradiction Example :
Unexpected ¹H-NMR splitting in the pyrrolidine ring may indicate conformational flexibility. Compare with computed spectra (GIAO method) to validate assignments .

Advanced: How can researchers address low yields in the final coupling step?

Q. Answer :

  • Solvent Optimization : Switch from THF to DMF for better solubility of polar intermediates .
  • Catalyst Screening : Test Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) if steric hindrance limits traditional methods .
  • By-Product Analysis : Use LC-MS to identify hydrolysis products; add molecular sieves to scavenge water .

Case Study : For similar imidazolidine-diones, replacing DCC with EDC·HCl improved yields from 45% to 72% by reducing racemization .

Basic: What are the hypothesized biological targets of this compound?

Answer :
Based on structural analogs:

  • Kinase Inhibition : The imidazolidine-dione core mimics ATP-binding motifs in kinases (e.g., CDK2) .
  • GPCR Modulation : The pyrrolidine-cyclobutane group may interact with adrenergic or dopamine receptors .

Q. Validation Strategies :

  • Enzyme Assays : Test inhibition of recombinant kinases using fluorescence polarization .
  • Cellular Phenotyping : Screen for apoptosis or cell-cycle arrest in cancer lines (e.g., HeLa) .

Advanced: How to resolve discrepancies in reported bioactivity data for structural analogs?

Q. Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural-Activity Relationship (SAR) : Introduce targeted substitutions (e.g., fluorination at the cyclobutane) to isolate key pharmacophores .
  • Proteomic Profiling : Use affinity chromatography-mass spectrometry to identify off-target binding .

Example : Analogous compounds showed conflicting CDK2 inhibition due to varying buffer pH; retesting at pH 7.4 standardized results .

Basic: What safety precautions are required when handling this compound?

Q. Answer :

  • Toxicity Screening : Refer to SDS of structurally similar imidazolidine-diones for acute toxicity (e.g., LD₅₀ in rodents) .
  • Lab Practices : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride) .
  • Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .

Advanced: How to integrate this compound into a broader drug discovery framework?

Q. Answer :

  • Fragment-Based Drug Design (FBDD) : Use the cyclobutane-pyrrolidine moiety as a rigid scaffold for fragment expansion .
  • ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) early in development .
  • Theoretical Frameworks : Link bioactivity data to systems pharmacology models to predict polypharmacology risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.